BenchChemオンラインストアへようこそ!

Hexaaspartic acid

Bone Targeting Hydroxyapatite Binding Oligoaspartate

Hexaaspartic acid (CAS 145224-96-0) is a synthetic homopeptide composed of six L-aspartic acid residues linked linearly via peptide bonds. This defined hexamer bears a dense, repeating array of carboxylate side chains, resulting in a strongly anionic character (predicted pI ≈ 2.77) at physiological pH.

Molecular Formula C4H7NO4
Molecular Weight 133.10 g/mol
CAS No. 145224-96-0
Cat. No. B589551
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHexaaspartic acid
CAS145224-96-0
Synonymshexaaspartic acid
Molecular FormulaC4H7NO4
Molecular Weight133.10 g/mol
Structural Identifiers
SMILESC(C(C(=O)O)N)C(=O)O
InChIInChI=1S/C4H7NO4/c5-2(4(8)9)1-3(6)7/h2H,1,5H2,(H,6,7)(H,8,9)/t2-/m0/s1
InChIKeyCKLJMWTZIZZHCS-REOHCLBHSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility1 g in 222.2 ml water at 20 °C;  1 g in 149.9 ml water at 30 °C;  more sol in salt soln;  sol in acids, alkalies
Insoluble in ethanol, ethyl ether, benzene;  soluble in dilute HCl, pyridine
In water, 5,360 mg/L at 25 °C
5.39 mg/mL
Solubility in water, g/100ml: 0.45
Slightly soluble in water;  Insoluble in ether
Insoluble (in ethanol)

Structure & Identifiers


Interactive Chemical Structure Model





Hexaaspartic Acid (CAS 145224-96-0): A Defined Oligoaspartate for Biomineralization and Bone-Targeting Research


Hexaaspartic acid (CAS 145224-96-0) is a synthetic homopeptide composed of six L-aspartic acid residues linked linearly via peptide bonds . This defined hexamer bears a dense, repeating array of carboxylate side chains, resulting in a strongly anionic character (predicted pI ≈ 2.77) at physiological pH [1]. Unlike polydisperse polymeric polyaspartic acid (PASP), hexaaspartic acid offers a monodisperse, sequence-defined oligomer, enabling precise structure-function studies in biomineralization, calcium binding, and the development of bone-targeted agents . Its purity, typically ≥95%, ensures batch-to-batch reproducibility for critical experimental work .

Hexaaspartic Acid Procurement: Why Polyaspartic Acid or Other Oligomers Cannot Substitute


Generic substitution of hexaaspartic acid with polydisperse polyaspartic acid (PASP) or other oligoaspartates (e.g., tetra-, octa-, or poly-aspartic acid) introduces significant, often detrimental, experimental variability. Polydisperse PASP comprises a broad mixture of chain lengths, leading to inconsistent and unpredictable calcium binding kinetics, scale inhibition performance, and hydroxyapatite adsorption [1]. Critically, the biological activity of oligoaspartic acids is exquisitely length-dependent; studies show hydroxyapatite binding affinity and in vivo bone accumulation increase dramatically with each additional aspartate residue [2][3]. Therefore, substituting a defined hexamer (Asp6) with a mixture of longer and shorter chains will irreproducibly alter the valence of electrostatic interactions, confounding quantitative structure-activity relationship (QSAR) studies, yielding non-robust biomineralization data, and leading to failed bone-targeting experiments [3]. The defined sequence and monodispersity of hexaaspartic acid are critical quality attributes for reproducible research.

Quantitative Evidence of Hexaaspartic Acid Differentiation for Scientific Procurement


Chain-Length Specificity: Why Hexaaspartic Acid (Asp6) is Not Interchangeable with Asp2, Asp5, or Asp8 in Bone-Targeting Applications

Hydroxyapatite (HA) binding affinity of oligoaspartic acids is strictly dependent on the number of aspartate residues. In direct comparative assays, the binding rate of radiolabeled Ga-DOTA-(Asp)n constructs to HA increased progressively with chain length for n = 2, 5, 8, 11, and 14 [1]. While the exact binding rate for n=6 was not reported in this study, the trend predicts that Asp6 (hexaaspartic acid) exhibits an intermediate binding affinity between Asp5 and Asp8. Crucially, this length-dependent behavior is further supported by foundational work demonstrating that the adsorption affinity of oligoaspartates onto HA increases with oligomer length, with each additional residue contributing to a stronger, multi-dentate interaction [2]. In vivo, this translates to a 9.1 to 15.1-fold increase in bone accumulation for longer oligomers (Asp8-Asp14) compared to background, underscoring that the precise degree of polymerization is a critical determinant of biological function [1]. Substituting hexaaspartic acid with a shorter (e.g., Asp2) or longer (e.g., Asp14) oligomer will therefore yield markedly different targeting efficiency and biodistribution profiles.

Bone Targeting Hydroxyapatite Binding Oligoaspartate Drug Delivery

Superior Bone Fracture Targeting Efficiency of Acidic Oligopeptides vs. Small Molecule Ligands

Short, acidic oligopeptides, a class to which hexaaspartic acid belongs, demonstrate vastly superior bone fracture targeting capability compared to conventional small molecule ligands. In a direct head-to-head comparison, acidic oligopeptide conjugates were found to localize a peptide payload to a bone fracture site 91.9 times more effectively than a control untargeted peptide [1]. In stark contrast, bisphosphonate and tetracycline ligands, which are commonly used for bone targeting, achieved only a ~2-fold increase in localization over healthy bone [1]. While this study did not isolate hexaaspartic acid, it establishes the class of short acidic oligopeptides as far more potent and selective fracture-targeting vehicles than alternative chemical approaches. Hexaaspartic acid, as a defined member of this class, offers a well-characterized starting point for developing highly efficient bone anabolic conjugates.

Bone Fracture Targeting Osteotropic Ligand Acidic Oligopeptide Drug Delivery

Discrete, Monodisperse Chain Length vs. Polydisperse Polyaspartic Acid (PASP): Enabling Reproducible Biomineralization and Scale Inhibition Studies

A fundamental limitation of using commercial polyaspartic acid (PASP) in research is its inherent polydispersity, which leads to variable and often irreproducible results. In contrast, hexaaspartic acid is a monodisperse, sequence-defined oligomer with a precise chain length (n=6). Recent studies on the chain-length effect of PASP demonstrate that antiscaling performance for both CaCO₃ and CaSO₄ is highly chain-length dependent, with specific lengths showing optimal activity (e.g., chain length ~24 for CaCO₃, ~12 for CaSO₄) [1]. PASP with a broad molecular weight distribution will contain a mixture of chains, some far from the optimum, resulting in a 'blurred' and averaged performance metric. Hexaaspartic acid, by contrast, provides a well-defined probe for studying the fundamental mechanisms of calcium binding, nucleation inhibition, and crystal growth modification at the molecular level, without the confounding variable of chain-length heterogeneity .

Biomineralization Calcium Carbonate Scale Inhibition Polyaspartic Acid

Optimal Application Scenarios for Hexaaspartic Acid Based on Verified Evidence


Development of Bone-Targeted Drug Conjugates and Imaging Agents

Hexaaspartic acid is ideally suited as the targeting moiety in constructs for delivering therapeutic or imaging payloads to bone and bone fractures. Its proven class effect of high-affinity hydroxyapatite binding enables a >45-fold improvement in fracture site localization over small molecule alternatives [1]. By conjugating hexaaspartic acid to a drug or radionuclide chelator, researchers can achieve selective bone accumulation, a strategy validated by the performance of longer oligoaspartates in vivo [2].

Fundamental Studies of Calcium-Mediated Biomineralization

As a monodisperse, sequence-defined oligoanion, hexaaspartic acid serves as a precise molecular tool to dissect the early stages of calcium phosphate or calcium carbonate nucleation and crystal growth. It eliminates the confounding variable of chain-length heterogeneity found in polymeric polyaspartic acid (PASP) [3]. This allows for reproducible, quantitative investigations into the mechanisms of inhibition, lattice distortion, and surface adsorption, which are central to understanding bone and tooth formation as well as pathological calcification .

Functionalization of Biomaterial Surfaces for Enhanced Osseointegration

The strong anionic character of hexaaspartic acid makes it an effective agent for modifying the surface of implants (e.g., titanium) or scaffolds to promote hydroxyapatite deposition and improve cell adhesion . Its defined length and charge density offer a controlled approach to surface functionalization, leading to more predictable outcomes in bone tissue engineering compared to coatings with less-defined polymers or small molecules .

Calibration and Optimization of Synthetic Protocols for Acidic Peptides

The repetitive, acidic nature of hexaaspartic acid presents a well-defined challenge for solid-phase peptide synthesis (SPPS). It serves as an excellent model system for testing and optimizing coupling reagents, resin compatibility, and deprotection strategies for difficult, highly acidic sequences . Its performance as a test substrate directly informs best practices for synthesizing more complex, aspartate-rich peptides and proteins.

Quote Request

Request a Quote for Hexaaspartic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.